N,N'-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide)
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Overview
Description
N,N’-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) is a synthetic organic compound characterized by the presence of dichlorobenzene and fluorobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) typically involves a multi-step process. One common method starts with the preparation of 4,6-dichlorobenzene-1,3-diamine, which is then reacted with 4-fluorobenzoyl chloride under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of N,N’-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,N’-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted benzamides .
Scientific Research Applications
N,N’-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N,N’-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bis-benzamides and dichlorobenzene derivatives, such as:
- N,N’-(4,6-dichlorobenzene-1,3-diyl)bis(4-chlorobenzamide)
- N,N’-(4,6-dichlorobenzene-1,3-diyl)bis(4-bromobenzamide)
- N,N’-(4,6-dichlorobenzene-1,3-diyl)bis(4-iodobenzamide)
Uniqueness
What sets N,N’-(4,6-dichlorobenzene-1,3-diyl)bis(4-fluorobenzamide) apart is the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
CAS No. |
331973-11-6 |
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Molecular Formula |
C20H12Cl2F2N2O2 |
Molecular Weight |
421.2 g/mol |
IUPAC Name |
N-[2,4-dichloro-5-[(4-fluorobenzoyl)amino]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H12Cl2F2N2O2/c21-15-9-16(22)18(26-20(28)12-3-7-14(24)8-4-12)10-17(15)25-19(27)11-1-5-13(23)6-2-11/h1-10H,(H,25,27)(H,26,28) |
InChI Key |
CFSZZSJOHNXJEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)NC(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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